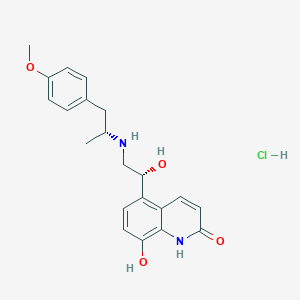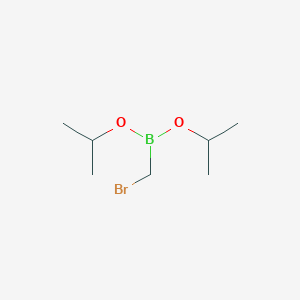
Diisopropyl(bromomethyl)boronate
Vue d'ensemble
Description
Diisopropyl(bromomethyl)boronate is a boron-containing compound that is of significant interest in the field of chemistry due to its potential applications in various chemical reactions and processes. The compound is characterized by the presence of a boron atom, which is known for its ability to form stable covalent bonds with other atoms, including carbon and oxygen. This property makes it a valuable component in the synthesis of complex organic molecules and in the field of molecular recognition and separation.
Synthesis Analysis
The synthesis of boronate compounds often involves the use of directed ortholithiation followed by boronation, as demonstrated in the preparation of catechol [2-(diisopropylamino)carbonyl]phenylboronate . Additionally, the synthesis of diisopropyl (E)-(1-alkyl-1-alkenyl)boronates can be achieved through the reaction of diisopropyl (Z)-(1-bromo-1-alkenyl)boronates with organolithiums and bases, followed by a palladium-catalyzed cross-coupling reaction with organic halides . These methods highlight the versatility and reactivity of boronate compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of boronate compounds can be quite complex, with the boron atom often exhibiting a tetrahedral environment. This is exemplified by the internal coordination bond observed between the boron atom and the carbonyl oxygen atom in the synthesized ligands for boronate affinity chromatography . The tetrahedral configuration of the boron atom is crucial for its reactivity and its ability to form stable complexes with other molecules, particularly those containing cis-diol groups.
Chemical Reactions Analysis
Boronate compounds are known to participate in a variety of chemical reactions. For instance, the cross-coupling of diisopropyl (E)-(1-organo-1-alkenyl)boronates with various organic halides can lead to the formation of stereodefined trisubstituted alkenes . Moreover, boronate affinity materials, which incorporate boronic acid functionality, are used for the selective separation and molecular recognition of cis-diol-containing compounds, demonstrating the chemical versatility of boronate compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronate compounds are influenced by the structure of the boronate ligands and the supporting materials. These properties include binding pH, affinity, selectivity, and binding capacity, which are critical for applications in separation and molecular recognition . For example, a phenylboronic acid-functionalized adsorbent with a high binding capacity was developed using surface-initiated atom transfer radical polymerization (SI-ATRP) and chain-end functionalization, resulting in an adsorbent with excellent selectivity and high binding capacity for cis-diol molecules . Additionally, the introduction of multidentate boronate ligands can significantly enhance the binding strength toward glycoproteins, as demonstrated by a novel multidentate boronate magnetic adsorbent .
Applications De Recherche Scientifique
1. Intermediate for Asymmetric Synthesis
Diisopropyl(bromomethyl)boronate is utilized in the preparation of pinanediol (hydroxymethyl)boronate, a valuable intermediate for asymmetric synthesis. This compound exhibits stability under various conditions and is useful in NMR spectroscopy (Matteson, 2011).
2. Synthesis of Trisubstituted Alkenes
It plays a role in the stereo- and regiospecific synthesis of trisubstituted alkenes, where it is used in palladium-catalyzed cross-coupling reactions with organic halides to yield these alkenes in good yields (Satoh, Miyaura, & Suzuki, 1986).
3. Silylated Amino Boronic Ester Chemistry
This compound is foundational in the development of silylated amino boronic esters and their derivatives, which offer diverse applications in chemical transformations and molecular constructions (Matteson et al., 1997).
4. Development of Boron-Containing Bis(Heteroaryl) Motifs
Diisopropyl(bromomethyl)boronate is key in the condensation-driven assembly of boron-containing bis(heteroaryl) motifs, demonstrating potential in novel heterocyclic chemistry and thermal stability (Adachi et al., 2015).
5. Homoallenylboration and Allylboration Reactions
This chemical is used in the preparation of dialkyl 2,3-butadien-1-ylboronate, which is involved in homoallenylboration and allylboration reactions, crucial for synthesizing various organic compounds (Soundararajan, Li, & Brown, 1996).
6. Boronate Affinity Materials
Its derivatives are integral in the synthesis and applications of boronate affinity materials, which are essential in biological systems and applications, such as in glycoprotein and saccharide targeting (Liu & He, 2017); (Li, Chen, & Liu, 2015).
7. Chiral Synthesis Applications
It is also instrumental in chiral synthesis, such as in the preparation of enantioselective propionate (E)-enolate equivalents, showcasing its versatility in stereoselective organic synthesis (Roush & Halterman, 2002).
8. Molecular Recognition and Sensing
The compound and its derivatives are key in the development of fluorescent boronic acid polymers and other materials used in molecular recognition, sensing, and affinity separation of saccharides, showcasing its application in chemical sensing and biological separations (Xu et al., 2014); (Bull et al., 2013).
Safety And Hazards
Diisopropyl(bromomethyl)boronate is considered an irritant . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation is necessary, and all sources of ignition should be removed .
Orientations Futures
Boronic acids, such as Diisopropyl(bromomethyl)boronate, are increasingly utilized in diverse areas of research . This includes interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
bromomethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYZNZIWONBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CBr)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376285 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl(bromomethyl)boronate | |
CAS RN |
137297-49-5 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (Bromomethyl)boronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



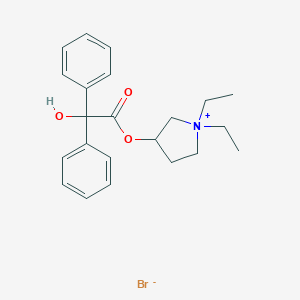
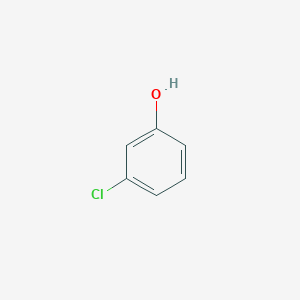
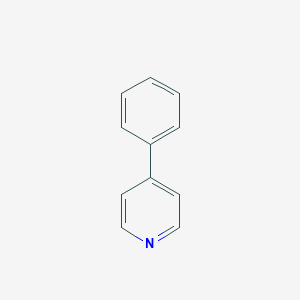
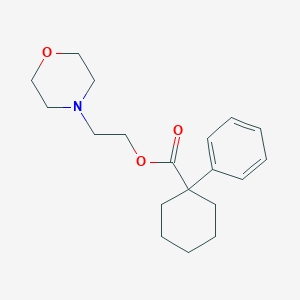
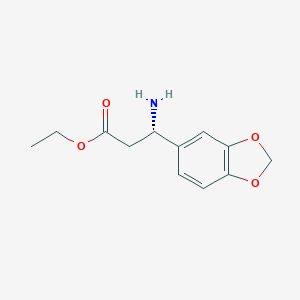
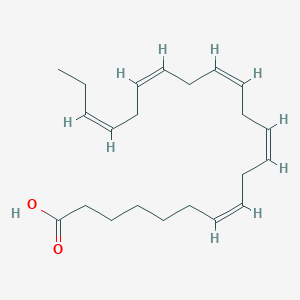
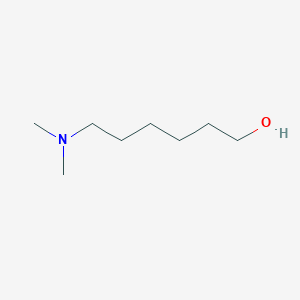
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
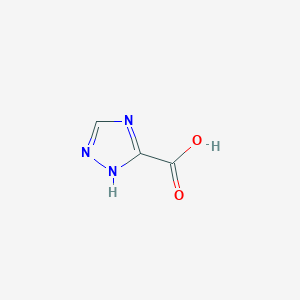
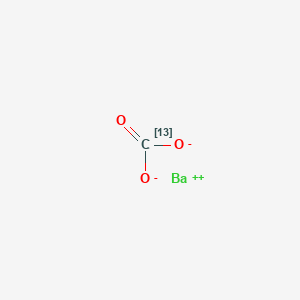
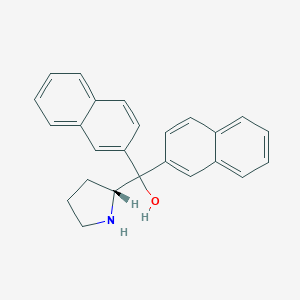
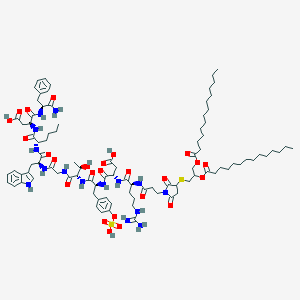
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
